



# Application Notes and Protocols for AZD3839 Free Base Administration in Mice

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Compound of Interest		
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These application notes provide detailed protocols for the administration of the BACE1 inhibitor, AZD3839, to mice for preclinical research in Alzheimer's disease and other neurological conditions. The protocols and data presented are compiled from published in vivo studies to ensure accuracy and reproducibility.

## I. Overview and Mechanism of Action

AZD3839 is a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (A $\beta$ ) peptides.[4] By inhibiting BACE1, AZD3839 effectively reduces the levels of A $\beta$  in the brain, cerebrospinal fluid (CSF), and plasma.[1][2][5] Preclinical studies in mice have demonstrated its ability to cross the bloodbrain barrier and exert its pharmacodynamic effects in the central nervous system.[6]

The primary route of administration for AZD3839 in mice is oral.[1][6] It has been shown to be effective in reducing A $\beta$  levels in a dose- and time-dependent manner following oral administration.[1][7]

## **II. Quantitative Data Summary**

The following tables summarize the key quantitative data from in vivo studies of AZD3839 in C57BL/6 mice.



Table 1: Pharmacodynamic Effects of a Single Oral Dose of AZD3839 on Brain Aβ40 Levels in C57BL/6 Mice

Dosage (µmol/kg)	Dosage (mg/kg)	Time Post-Dose (hours)	Brain Aβ40 Reduction (%)
80	35	1.5	~30
160	69	up to 8	~50

Data compiled from Jeppsson et al., 2012.[1][4]

Table 2: Pharmacokinetic and In Vitro Binding Properties of AZD3839 in Mice

Parameter	Value	Species/Matrix
Free Brain/Plasma Ratio	0.7	C57BL/6 Mice
Unbound Fraction in Plasma	3.2 ± 0.2%	Mouse
Free Fraction in Brain Tissue	7.9%	Mouse
IC50 for Aβ40 Reduction	50.9 nM	C57BL/6 Mouse Primary Cortical Neurons
IC50 for Aβ40 Reduction	32.2 nM	Mouse Neuroblastoma (N2A) Cells

Data compiled from Jeppsson et al., 2012.[1]

## **III. Experimental Protocols**

A. Protocol for Acute Oral Administration of AZD3839 via Gavage

This protocol details a single-dose administration of AZD3839 to mice for pharmacokinetic and pharmacodynamic studies.

Materials:



- AZD3839 free base
- Vehicle solution (see below for formulation)
- Oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Animal balance
- C57BL/6 mice (or other appropriate strain)

Vehicle Formulation: Two vehicle formulations have been used in studies with AZD3839:

- 5% dimethylacetamide (DMA) and 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.3 M gluconic acid, adjusted to pH 3.[1]
- 0.3 M gluconic acid, adjusted to pH 3.[1]

To prepare the first vehicle, dissolve the HP- $\beta$ -CD in the gluconic acid solution, then add the DMA. The solution should be clear. AZD3839 can then be suspended in this vehicle.[3]

#### Procedure:

- Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.[4]
- Dosage Calculation:
  - Weigh each mouse immediately before dosing to determine the precise volume of the AZD3839 suspension to administer.
  - $\circ~$  The dosing volume should be calculated based on the target dosage in mg/kg or  $\mu mol/kg$  . A typical dosing volume for mice is 5-10 mL/kg.
- Preparation of Dosing Suspension: Prepare a homogenous suspension of AZD3839 in the chosen vehicle at the desired concentration. Ensure the suspension is well-mixed before drawing it into the syringe.



- Oral Gavage Administration:
  - Gently but firmly restrain the mouse.
  - Carefully insert the gavage needle into the esophagus.
  - Slowly administer the calculated volume of the AZD3839 suspension.
  - Monitor the animal for any signs of distress during and after the procedure.
- Post-Administration Monitoring and Sample Collection:
  - House the animals according to the experimental design.
  - At predetermined time points (e.g., 1.5, 4.5, 8 hours post-dose), euthanize the mice.[1]
  - Collect blood via cardiac puncture for plasma separation.
  - Perfuse the animals with ice-cold saline to remove blood from the brain.
  - Dissect the brain and other relevant tissues. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis of AZD3839 concentrations and Aβ levels.

#### B. Protocol for Voluntary Oral Administration

For chronic studies, voluntary oral administration can reduce the stress associated with repeated gavage.[8][9] This method involves incorporating the drug into a palatable jelly.

#### Materials:

- AZD3839 free base
- Gelatin
- Artificial sweetener (e.g., sucralose)
- Flavoring essence
- Molding tray (e.g., 24-well plate)

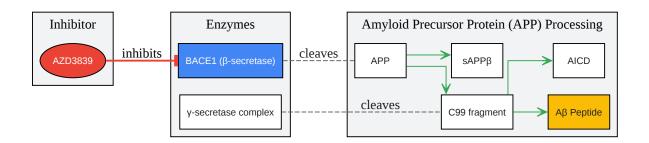


### Procedure:

- Jelly Preparation:
  - Prepare a gelatin solution, a sweetener solution, and a concentrated drug solution.
  - Combine the ingredients to create a drug-infused jelly. The amount of drug per jelly should be calculated based on the target daily dose and the average jelly consumption by the mice.
- · Training:
  - Acclimate the mice to consuming the vehicle jelly for several days before introducing the drug-containing jelly.
- Administration:
  - Provide each mouse with a pre-weighed amount of the AZD3839-containing jelly daily.
  - Monitor consumption to ensure proper dosing.

## IV. Visualizations

#### A. Signaling Pathway Diagram

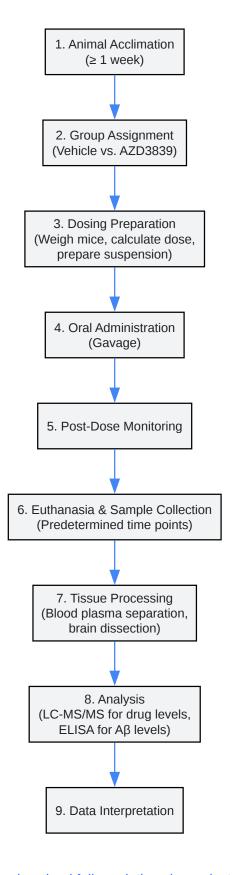


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Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.



## B. Experimental Workflow Diagram



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Caption: Experimental workflow for in vivo studies of AZD3839 in mice.

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